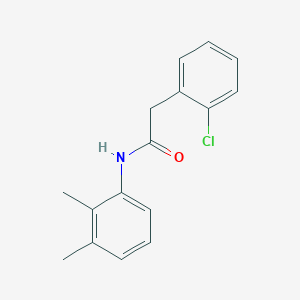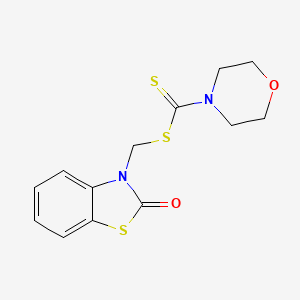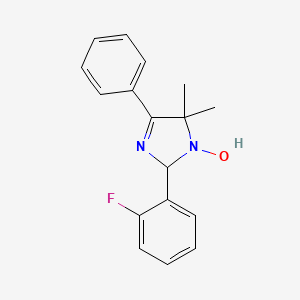
2-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds similar to 2-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acetamide, often involves reactions that introduce or modify the chlorophenyl and dimethylphenyl groups attached to the acetamide moiety. These procedures can vary in complexity and yield, reflecting the compound's structural characteristics and the specific groups involved. The methodologies aim to achieve precise control over the product's molecular architecture, ensuring the desired functional groups are correctly positioned for subsequent analysis and application.
Molecular Structure Analysis
The molecular structure of acetamides, including chlorophenyl and dimethylphenyl derivatives, is characterized by specific bond formations and angles, which are crucial for their chemical behavior. For instance, studies on compounds like 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide and its analogs reveal details about the conformation of N—H bonds in relation to methyl and chloro substituents, highlighting syn and anti conformations that influence the compound's overall structure and reactivity (Gowda et al., 2007).
Chemical Reactions and Properties
Acetamides, including 2-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acetamide, undergo various chemical reactions that reflect their functional group chemistry. These reactions can involve transformations of the acetamide group, as well as reactions at the chlorophenyl and dimethylphenyl rings. The reactivity patterns of these compounds are influenced by their molecular structure, including the presence of electron-donating and electron-withdrawing groups, which affect their chemical stability and reactivity towards different reagents.
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For example, intermolecular hydrogen bonding can significantly influence these compounds' solubility in various solvents and their melting points. The crystalline structure, determined through techniques like X-ray crystallography, provides insights into the molecular arrangement in the solid state, affecting the compound's physical characteristics and potential applications.
Chemical Properties Analysis
The chemical properties of 2-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acetamide and related compounds are defined by their functional groups. The acetamide moiety, chlorophenyl, and dimethylphenyl groups confer specific chemical behaviors, such as acidity or basicity, reactivity towards nucleophiles and electrophiles, and participation in hydrogen bonding. These properties are essential for understanding the compound's interactions with other chemicals and its stability under various conditions.
- Gowda, B., Svoboda, I., Foro, S., Paulus, H., & Fuess, H. (2009). 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65, o1607 - o1607. Link to paper.
Safety and Hazards
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-6-5-9-15(12(11)2)18-16(19)10-13-7-3-4-8-14(13)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDHGVMICFZUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(2,3-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)
![2-methoxy-3-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B5232315.png)
![2-[(2-cyanophenyl)thio]-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5232321.png)
![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5232325.png)

![2-(allylthio)-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5232341.png)
![1-[2-(4-methylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5232344.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5232347.png)

![N-(2-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5232363.png)